molecular formula C5H5F3IN3 B11736608 5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B11736608
M. Wt: 291.01 g/mol
InChI Key: UXKKEMCXDAMHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C5H4F3IN2. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an iodine atom at position 5 and a trifluoroethyl group at position 1 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoroethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Cyclization Reactions: Cyclization can be facilitated by using strong acids or bases and heating the reaction mixture.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidation states and derivatives of the compound .

Scientific Research Applications

5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoroethyl group and iodine atom can enhance the compound’s binding affinity and specificity to its targets, leading to the modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is unique due to the presence of the trifluoroethyl group and iodine atom, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C5H5F3IN3

Molecular Weight

291.01 g/mol

IUPAC Name

5-iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-amine

InChI

InChI=1S/C5H5F3IN3/c6-5(7,8)2-12-3(9)1-4(10)11-12/h1H,2H2,(H2,10,11)

InChI Key

UXKKEMCXDAMHEK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1N)CC(F)(F)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.